Molecular Weight Advantage Over Acetamide Analog: Lower MW for Improved Ligand Efficiency Potential
The target compound (MW 384.3 g/mol) is approximately 18 Da lighter than its closest acetamide analog 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207010-38-5; MW 402.3 g/mol) . This difference arises from the replacement of the terminal −C(O)NH₂ group with −C≡N. In fragment-based and lead-optimization contexts where ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) are critical decision gates, the lower molecular weight and reduced heavy atom count (23 vs. 25 non-hydrogen atoms) of the target compound provide a measurable advantage, assuming comparable potency [1].
| Evidence Dimension | Molecular weight (g/mol) and heavy atom count |
|---|---|
| Target Compound Data | MW 384.3 g/mol; 23 non-hydrogen atoms (C₁₈H₁₄BrN₃S) |
| Comparator Or Baseline | 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207010-38-5): MW 402.3 g/mol; 25 non-hydrogen atoms (C₁₈H₁₆BrN₃OS) |
| Quantified Difference | ΔMW = −18.0 g/mol (−4.5%); ΔHeavy Atoms = −2 |
| Conditions | Calculated from molecular formula; no experimental conditions applicable. |
Why This Matters
Lower molecular weight with preserved core pharmacophore improves ligand efficiency metrics (LE, LLE) in drug discovery programs, directly influencing lead selection and procurement decisions.
- [1] Hopkins, A. L., Groom, C. R. & Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today 9, 430–431 (2004). DOI: 10.1016/S1359-6446(04)03069-7. (Provides framework for ligand efficiency calculations referenced in the analytical text). View Source
